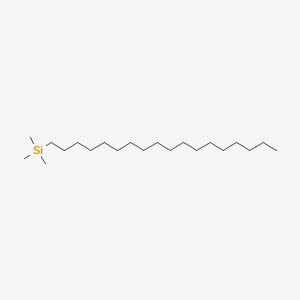
Neoabietal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoabietal is a diterpenoid.
Wissenschaftliche Forschungsanwendungen
1. Neotoma Paleoecology Database
Neoabietal has potential implications in the study of paleoecology, as seen in the Neotoma Paleoecology Database. This database consolidates various data, including organic biomarkers, which can include compounds like this compound. Such databases facilitate broad-scale studies of taxon and community diversity, distributions, and dynamics during significant environmental changes of the past (Williams et al., 2018).
2. Neoplexus: Heterogeneous Computer Architecture
This compound's relevance extends to fields like computer architecture, as seen in NeoPlexus, a program focusing on the design and application of new computing architectures adept at solving problems of control involving extreme complex systems. These systems might incorporate molecular-scale platforms using compounds analogous to this compound for advanced computing applications (Dudziak & Tsepeleva, 2017).
3. Intellectual Property and Scientific Independence
This compound could be a subject of interest in discussions about intellectual property and scientific independence, especially in fields like genetically engineered crops, where proprietary interests might influence research and application (Glenna et al., 2015).
4. Tissue Engineering and Regenerative Medicine
In tissue engineering and regenerative medicine, compounds like this compound might be considered in the design of "smart" biomaterials that actively participate in the formation of functional tissue. This application could revolutionize the way regenerative therapies are developed and implemented (Furth, Atala, & Van Dyke, 2007).
Eigenschaften
CAS-Nummer |
19898-57-8 |
|---|---|
Molekularformel |
C20H30O |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12-13,17-18H,5-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
JPCTZWFFRZZTMM-LWYYNNOASA-N |
Isomerische SMILES |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C)C |
SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |
Kanonische SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)

![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)










